

In-Depth Technical Guide to the Physical Properties of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-8-methoxyquinoline**

Cat. No.: **B1283758**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromo-8-methoxyquinoline**. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for structurally related compounds to provide valuable context and estimates. Furthermore, detailed experimental protocols for the determination of key physical properties are outlined to support further research and characterization of this compound.

Core Physical and Chemical Properties

2-Bromo-8-methoxyquinoline is a solid, appearing as a white to yellow crystalline powder at room temperature.^[1] While specific quantitative data for this isomer is scarce, the following table summarizes its known identifiers and provides comparative data from closely related bromo-methoxyquinoline isomers to offer estimated values.

Property	2-Bromo-8-methoxyquinoline	5-Bromo-8-methoxyquinoline (Analogue)	8-Bromo-2-methoxyquinoline (Analogue)	4-Bromo-8-methoxyquinoline (Analogue)
Molecular Formula	C ₁₀ H ₈ BrNO	C ₁₀ H ₈ BrNO	C ₁₀ H ₈ BrNO	C ₁₀ H ₈ BrNO
Molecular Weight	238.08 g/mol [1]	238.08 g/mol	238.08 g/mol [2]	238.08 g/mol [3]
CAS Number	199871-96-0[1]	103862-55-1	146564-18-3[2]	103028-31-5[3]
Appearance	White to Yellow Solid[1]	Brown Solid	-	Crystalline Powder
Melting Point	Not available	80-82 °C	Not available	86-87 °C
Boiling Point	Not available	Not available	312.6 ± 22.0 °C (Predicted)[2]	336.9 ± 22.0 °C (Predicted)
Density	Not available	Not available	1.516 ± 0.06 g/cm ³ (Predicted)[2]	1.516 ± 0.06 g/cm ³ (Predicted)
Solubility	Not available	Soluble in ethanol, chloroform, dichloromethane; slightly soluble in water.[4]	Not available	Not available

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of **2-Bromo-8-methoxyquinoline** are provided below. These are generalized procedures applicable to solid organic compounds.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity and can be determined using a capillary melting point apparatus.

Materials:

- **2-Bromo-8-methoxyquinoline** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover)[5]
- Mortar and pestle

Procedure:

- Ensure the **2-Bromo-8-methoxyquinoline** sample is dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a steady and slow rate (approximately 1-2 °C per minute) when approaching the expected melting point.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.[6]

Determination of Boiling Point (for related liquid isomers)

For liquid quinoline derivatives, the boiling point can be determined using a micro boiling point method.

Materials:

- Liquid quinoline sample
- Small test tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or Thiele tube)[\[7\]](#)

Procedure:

- Place a small amount of the liquid sample into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer and immerse the setup in a heating bath.
- Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the air inside expands and the liquid begins to vaporize.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the substance.[\[7\]](#)[\[8\]](#)[\[9\]](#)

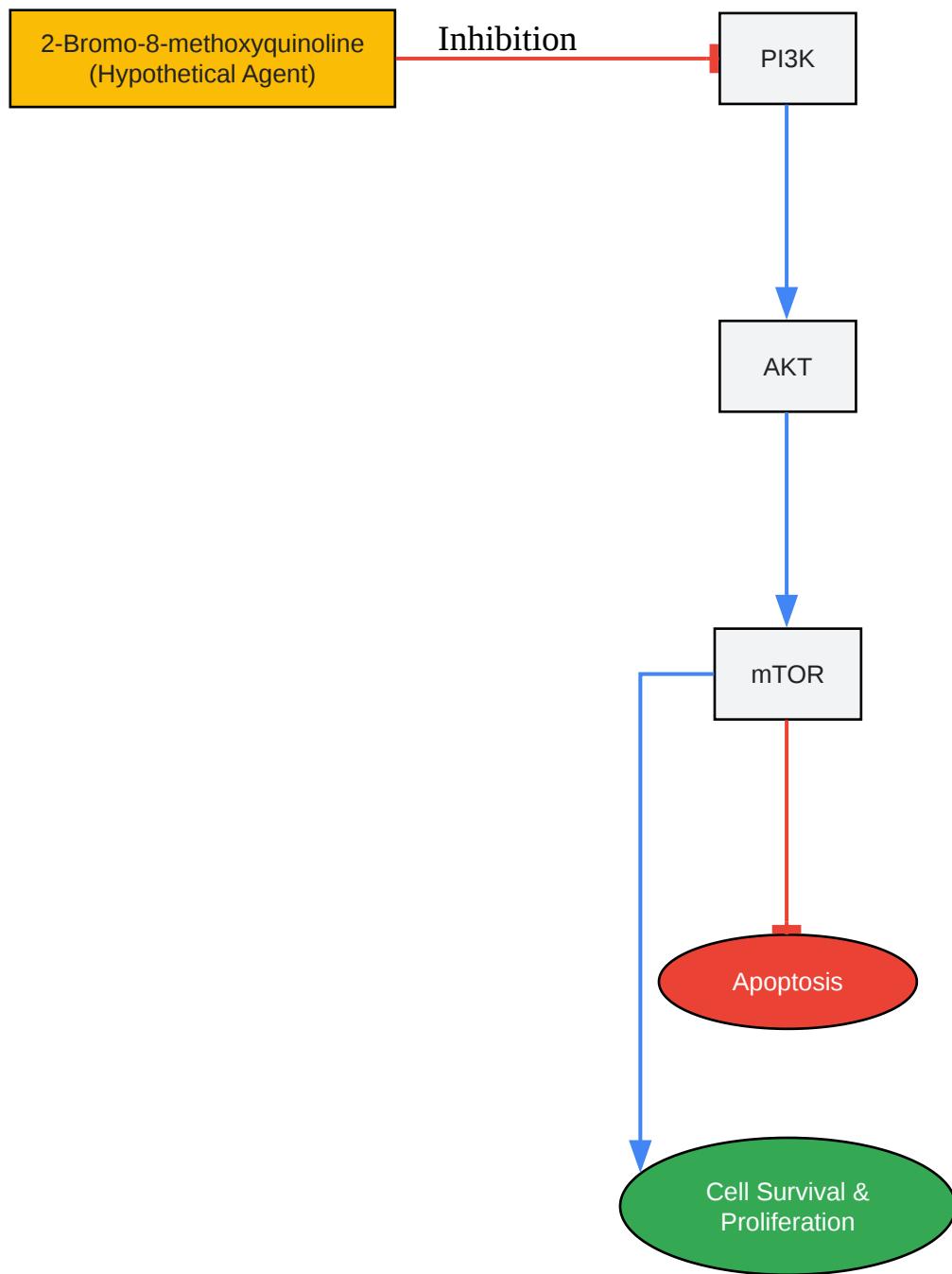
Determination of Solubility

The solubility of **2-Bromo-8-methoxyquinoline** in various solvents can be assessed through a systematic qualitative analysis.

Materials:

- **2-Bromo-8-methoxyquinoline** sample
- A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, dimethyl sulfoxide (DMSO), 5% aq. HCl, 5% aq. NaOH)
- Small test tubes

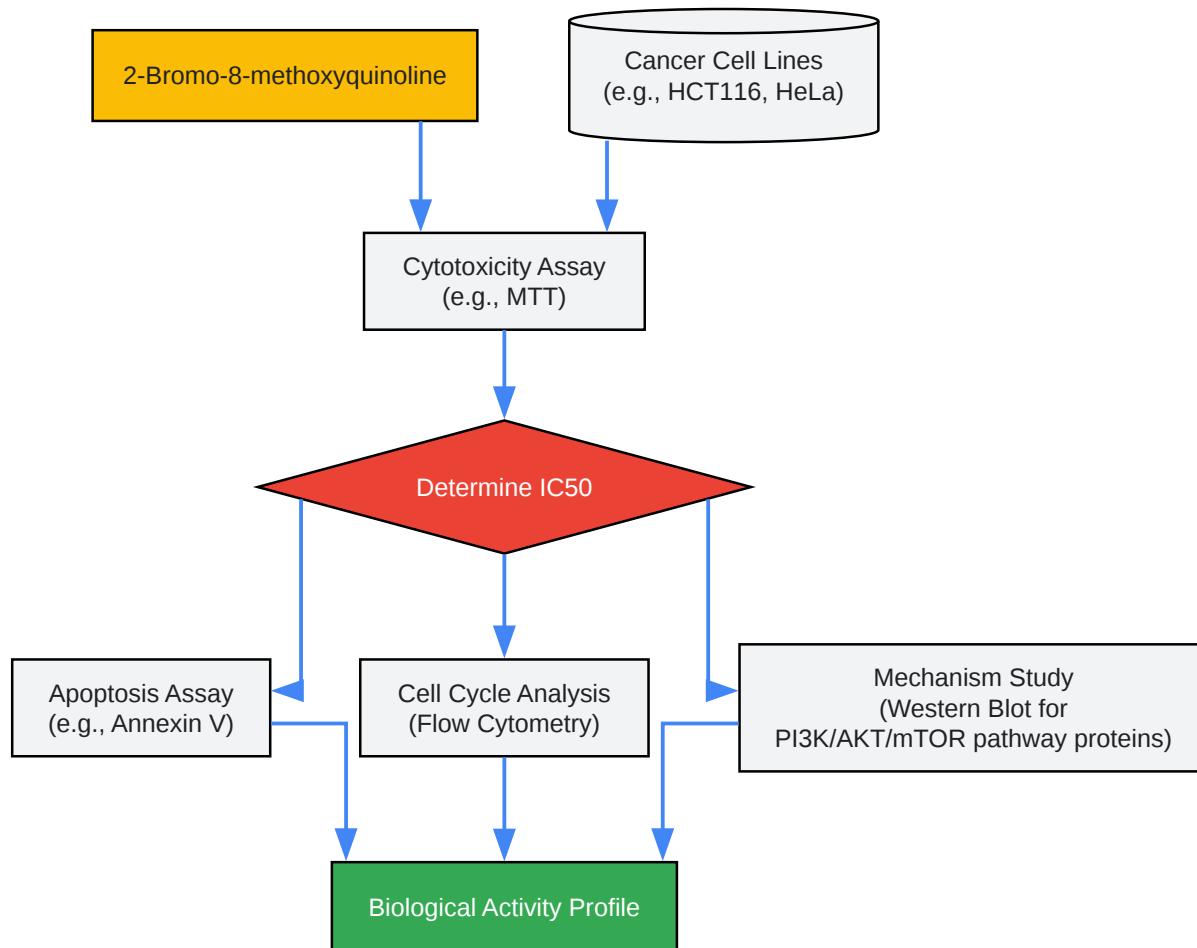
- Vortex mixer or stirring rod


Procedure:

- Place approximately 10-20 mg of the solid **2-Bromo-8-methoxyquinoline** into a small test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Agitate the mixture vigorously using a vortex mixer or by stirring with a rod for 1-2 minutes.
- Observe the mixture to determine if the solid has dissolved completely. If the solid dissolves, it is considered soluble in that solvent. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.[10]
- For acidic or basic solutions, observe any reaction (e.g., effervescence) in addition to solubility.

Potential Biological Activity and Signaling Pathway

While there is no specific information on the signaling pathways directly modulated by **2-Bromo-8-methoxyquinoline**, several studies on related bromo- and methoxy-substituted quinolines have highlighted their potential as anticancer agents. These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as topoisomerase I and components of the PI3K/AKT/mTOR pathway.[4]


Based on this, a hypothetical signaling pathway for a generic bromo-methoxyquinoline derivative is proposed below. This diagram illustrates a potential mechanism of action where the compound induces apoptosis through the inhibition of a key signaling pathway often dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by **2-Bromo-8-methoxyquinoline**.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the anticancer activity of a compound like **2-Bromo-8-methoxyquinoline**, from initial cytotoxicity assays to more specific mechanistic studies.

[Click to download full resolution via product page](#)

Caption: General workflow for evaluating the anticancer properties of a test compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 2-Bromo-8-methoxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283758#2-bromo-8-methoxyquinoline-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com